![molecular formula C11H12ClNO3 B068752 3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide CAS No. 175135-98-5](/img/structure/B68752.png)
3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide
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Overview
Description
Synthesis Analysis
While the specific compound "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide" does not have direct research articles detailing its synthesis, similar compounds have been synthesized and studied, providing insight into potential methods and analyses. For instance, compounds with dimethoxyphenyl acrylamide structures have been prepared via various synthetic routes, involving reactions like the Friedel-Crafts alkylation or nucleophilic substitution, followed by carbanion reactions, highlighting the versatility and complexity of synthesizing such compounds (Wen, 2006).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives has been a subject of detailed investigation, often employing techniques like X-ray crystallography and spectroscopy. For example, acrylamide derivatives with dimethoxyphenyl groups have been characterized to determine their crystal structures, showcasing the influence of molecular geometry on their physical and chemical properties (Shinkre et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of "3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide" could be inferred from related studies on acrylamide derivatives. These compounds participate in a variety of chemical reactions, including polymerization and interaction with other organic molecules, influenced by their functional groups (Angrish & Chauhan, 2004).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. Studies on similar acrylamide derivatives have provided insights into their crystalline structures, melting ranges, and solubility profiles, which are essential for applications in material science and chemistry (Chenna et al., 2008).
properties
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H2,13,14)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMBNQYIRZBVQD-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-3,4-dimethoxyphenyl)acrylamide |
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